N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide, also known as MMMP, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. MMMP has gained attention in the scientific community due to its potential as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of COX-2 activity leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the synovial fluid of rats with arthritis. This compound has also been found to reduce the levels of prostaglandin E2 (PGE2) in the paw tissues of rats with inflammation. PGE2 is a pro-inflammatory mediator that is involved in the development of pain and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide in lab experiments include its ability to exhibit anti-inflammatory and analgesic effects, its solubility in organic solvents, and its potential as a drug candidate. However, the limitations of using this compound in lab experiments include its insolubility in water, its potential toxicity, and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide. One potential direction is to investigate the potential of this compound as a drug candidate for the treatment of cancer. Another direction is to study the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the safety and toxicity of this compound.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, arthritis, and neuropathic pain. This compound has also been found to have a synergistic effect when used in combination with other drugs.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-7-11(16-5)10(8-9)14-12(15)13(2,3)4/h6-8H,1-5H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQPBSPRYFVFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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